Sitagliptin impurity F is a significant compound in the pharmaceutical chemistry field, particularly in the context of the synthesis and quality control of sitagliptin, a medication used for managing type II diabetes. Sitagliptin itself is a dipeptidyl peptidase IV inhibitor that enhances insulin secretion and decreases glucagon levels in the bloodstream. The presence of impurities, such as impurity F, can affect the efficacy and safety of the pharmaceutical product, making their study crucial for ensuring drug quality.
Sitagliptin impurity F is classified as a pharmaceutical intermediate. It plays a role in the synthesis of sitagliptin and is monitored to ensure compliance with regulatory standards for drug safety and efficacy. Its identification and quantification are essential components of quality control measures in pharmaceutical manufacturing.
The synthesis of sitagliptin impurity F involves several chemical reactions that typically include hydrolysis, reduction, oxidation, and condensation steps. These reactions are designed to manipulate precursor compounds into the desired impurity form.
This multi-step process is characterized by low energy consumption and cost-effectiveness, making it suitable for industrial-scale production .
Sitagliptin impurity F's molecular structure can be derived from its synthetic precursors. While specific structural formulas may vary based on the synthesis route, it generally retains functional groups characteristic of sitagliptin derivatives.
The chemical reactions leading to the formation of sitagliptin impurity F involve:
The reaction conditions (e.g., temperature, solvent choice) are optimized to enhance yield and purity of the final product. Techniques such as chromatography are often employed to isolate and purify the impurity from reaction mixtures .
The mechanism by which sitagliptin impurity F affects drug formulation can be linked to its structural similarities with sitagliptin. Impurity F may influence pharmacokinetics or pharmacodynamics due to potential interactions with biological targets or pathways.
While specific data on impurity F's mechanism is limited, impurities in pharmaceuticals can alter drug absorption rates or efficacy profiles through competitive inhibition or other biochemical interactions.
Relevant analyses include spectroscopic methods (such as nuclear magnetic resonance spectroscopy) to confirm structural integrity and purity .
Sitagliptin impurity F has several scientific uses:
Understanding this compound contributes significantly to enhancing drug quality and patient safety in diabetes management therapies.
Sitagliptin Impurity F (C~22~H~24~F~6~N~4~O~2~, CAS 1608491-98-0) is synthesized through convergent chemical and biocatalytic routes. The primary chemical pathway employs 2,4,5-trifluorophenylacetic acid as the starting material, proceeding through four sequential transformations: reduction, oxidation, Knoevenagel condensation, and final ammonolysis [1] [3]. Step 1 involves borohydride-mediated reduction using potassium borohydride/boron trifluoride diethyl etherate in tetrahydrofuran at 10–25°C, achieving 91.3–92.4% yield for the alcohol intermediate. Step 2 utilizes hypochlorite/TEMPO/KBr oxidation in dichloromethane to generate the aldehyde derivative (82.3–88.9% yield). Step 3 applies Knoevenagel condensation with malonic acid, followed by Step 4 ammonolysis with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride using carbonyldiimidazole (CDI) activation (81.2–87.8% yield) [1] [3].
Alternatively, enzymatic routes leverage engineered transaminases (e.g., from Roseomonas deserti) in whole-cell biocatalysts. This system utilizes benzylamine as an amine donor, with aldehyde reductase (AHR) and formate dehydrogenase (FDH) co-expression to mitigate benzaldehyde inhibition. Optimized conditions achieve 72–91% conversion for gram-scale synthesis of the sitagliptin intermediate, though subsequent coupling is required to form Impurity F [7].
Table 1: Comparative Synthetic Routes for Sitagliptin Impurity F
Synthetic Approach | Key Reagents/Catalysts | Critical Step | Yield Range |
---|---|---|---|
Chemical Four-Step Route | KBH~4~/BF~3~, NaOCl/TEMPO, Malonic acid, CDI | CDI-mediated ammonolysis | 81.2–92.4% (per step) |
Biocatalytic Cascade | R. deserti transaminase, AHR/FDH, Benzylamine | Transaminase amination | 72–91% (overall conversion) |
The Knoevenagel condensation is pivotal for constructing the α,β-unsaturated carboxylic acid backbone of Sitagliptin Impurity F precursors. This step couples the aldehyde intermediate (Compound 3) with malonic acid under base catalysis (pyridine) in toluene, with azeotropic water removal [1] [3]. The reaction proceeds via:
Table 2: Solvent Impact on Knoevenagel Condensation Efficiency
Solvent | Reaction Temperature | Water Removal Efficiency | Yield (%) |
---|---|---|---|
Toluene | Reflux (110°C) | High (azeotrope) | 91.2–93.6% |
Xylene | Reflux (140°C) | High | 89.4–90.1% |
DMF | 80°C | Low | 62.7–68.3% |
Acetonitrile | Reflux (82°C) | Moderate | 75.2–79.5% |
Reduction optimization focuses on chemo-selective carbonyl reduction without affecting aromatic fluorines. Borane complexes (e.g., BH~3~·THF) enable rapid reduction of 2,4,5-trifluorophenylacetic acid but generate borate salts complicating purification. The KBH~4~/BF~3~·OEt~2~ system in THF achieves >91% yield by stabilizing the alkoxide intermediate and suppressing oligomerization [1]. Temperature control (<30°C) is essential to minimize over-reduction to the hydrocarbon.
For oxidation, hypochlorite/TEMPO/KBr in dichloromethane at 10–25°C outperforms alternatives like activated MnO~2~ or pyridinium chlorochromate (PCC). TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzes hypochlorite-driven conversion of primary alcohols to aldehydes without carboxylic acid overoxidation. KBr enhances reaction kinetics via in situ bromine generation, reducing side-product formation to <5% [2] [3].
Table 3: Oxidation Reagent Comparison for Alcohol-to-Aldehyde Conversion
Oxidant System | Solvent | Temperature | Reaction Byproducts | Yield (%) |
---|---|---|---|---|
NaOCl/TEMPO/KBr | CH~2~Cl~2~ | 10–25°C | NaCl, H~2~O | 82.3–88.9% |
Activated MnO~2~ | Toluene | 80°C | Mn residues | 68.4–73.1% |
PCC | CH~2~Cl~2~ | 25°C | Chromate sludge | 58.7–65.2% |
Swern Oxidation | THF | –60°C | DMS, CO~2~ | 70.2–75.8% |
Lewis acid catalysts like BF~3~·OEt~2~ enhance borohydride reduction regioselectivity by coordinating with the carbonyl oxygen, accelerating hydride transfer. In contrast, enzymatic cascades employ promoter-engineered whole cells to balance transaminase (TARO) and esterase expression levels. This minimizes proteolytic burden and maximizes cofactor recycling, improving space-time yield by 2.3-fold versus free enzymes [7].
For the final ammonolysis, CDI activation enables mild coupling (room temperature, ethyl acetate) between the acrylic acid derivative and triazolopiperazine. CDI forms an acyl imidazole intermediate that reacts preferentially with the secondary amine of triazolopiperazine, suppressing epimerization. Alternative reagents like DCC or EDC require stoichiometric bases (triethylamine), leading to >8% diastereomer impurities versus <2% with CDI [1] [3].
Table 4: Engineered Enzymes for Sitagliptin Intermediate Synthesis
Enzyme Source | Mutations | Amine Donor | Conversion Efficiency |
---|---|---|---|
Arthrobacter sp. (evolved) | 27 mutations | Isopropylamine | 92% |
Roseomonas deserti (TARO) | Wild-type | Benzylamine | 70% |
Ilumatobacter coccineus | None | (S)-α-MBA | 82% |
Arthrobacter cumminsii | M1+M122H | Alanine | 92% |
Industrial protocols prioritize cost-efficiency and scalability:
Laboratory methods emphasize flexibility:
Table 5: Industrial vs. Laboratory Synthesis Parameters
Parameter | Industrial Protocol | Laboratory Protocol |
---|---|---|
Scale | 100–500 kg/batch | 1–10 g/batch |
Step 2 Oxidant | NaOCl/TEMPO/KBr | Activated MnO~2~ or PCC |
Step 4 Coupling | CDI in ethyl acetate | EDC/HOBt in DMF |
Purification | Crystallization (HCl salt) | Preparative HPLC |
Regulatory Compliance | USP NMT 0.2% impurity | Research-use only |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: